

# lorlatinib acetate vs second-generation ALK inhibitors safety profile

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Lorlatinib acetate

CAS No.: 1924207-18-0

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## Efficacy and Safety Comparison at a Glance

Comparison Point	Lorlatinib vs. Alectinib	Lorlatinib vs. Brigatinib
<b>Progression-Free Survival (PFS)</b>	Favors Lorlatinib [1] • HR: 0.54 (95% CI: 0.33-0.88)   Favors Lorlatinib [1] • HR: 0.51 (95% CI: 0.31-0.82)	Favors Lorlatinib [1] • HR: 0.51 (95% CI: 0.31-0.82)
<b>Intracranial Efficacy</b>	Not significantly different in some analyses [2]   Favors Lorlatinib [1] • Time to CNS Progression (HR): 0.19 (95% CI: 0.05-0.71)	Not significantly different in some analyses [2]   Favors Lorlatinib [1] • Time to CNS Progression (HR): 0.19 (95% CI: 0.05-0.71)
<b>Grade ≥3 Adverse Events</b>	Higher with Lorlatinib [1] [3] • Relative Risk: 1.48 (95% CI: 1.13-1.94)   No significant difference [1]	Higher with Lorlatinib [1] [3] • Relative Risk: 1.48 (95% CI: 1.13-1.94)   No significant difference [1]
<b>Common Adverse Events</b>	Hyperlipidemia, CNS effects (e.g., cognitive dysfunction), weight gain [4] [5]	Hyperlipidemia, CNS effects [4]

## Detailed Efficacy and Safety Data

### Efficacy Outcomes

The superior efficacy of lorlatinib, particularly as a first-line treatment, is supported by several high-quality studies:

- **Landmark PFS Data:** The phase 3 CROWN trial, with a 5-year follow-up, showed that **60%** of treatment-naive patients receiving lorlatinib were progression-free, compared to only **8%** on crizotinib. The median PFS for lorlatinib was not yet reached, establishing a new benchmark in advanced NSCLC [6] [4].
- **Intracranial Control:** Lorlatinib's design gives it exceptional activity in the central nervous system (CNS). In the CROWN trial, the hazard ratio for intracranial progression versus crizotinib was **0.06** (95% CI: 0.03-0.12), and the intracranial objective response rate (IC-ORR) was **82%** for patients with measurable brain metastases [6] [4]. A real-world study in China reported an IC-ORR of **100%** when lorlatinib was used in the first-line setting [5].

## Safety Profiles

The safety profiles of these TKIs differ significantly, which is a critical consideration for treatment selection.

- **Lorlatinib's Safety Profile:** Its unique safety concerns are primarily related to metabolic changes and central nervous system effects.
  - **Hyperlipidemia:** This is the most common adverse event, affecting a majority of patients. In the Chinese real-world study, **77%** of patients experienced adverse events, with hyperlipidemia being the most frequent [5]. This requires active management with lipid-lowering medications.
  - **Central Nervous System Effects:** Patients may experience neurocognitive changes (e.g., memory or concentration issues), mood effects (e.g., depression, anxiety), and speech problems, which are generally low-grade and manageable [4].
  - **Other Events:** Weight gain and hypertension are also commonly observed [4].
- **Comparative Safety:**
  - **Versus Alectinib:** Lorlatinib has a **significantly higher rate of Grade  $\geq 3$  adverse events** (Relative Risk 1.48) [1]. However, studies found no significant difference in rates of adverse events leading to treatment discontinuation, dose reduction, or interruption [1].
  - **Versus Brigatinib:** No significant differences were found in the rates of Grade  $\geq 3$  adverse events or events leading to discontinuation, dose reduction, or interruption [1].

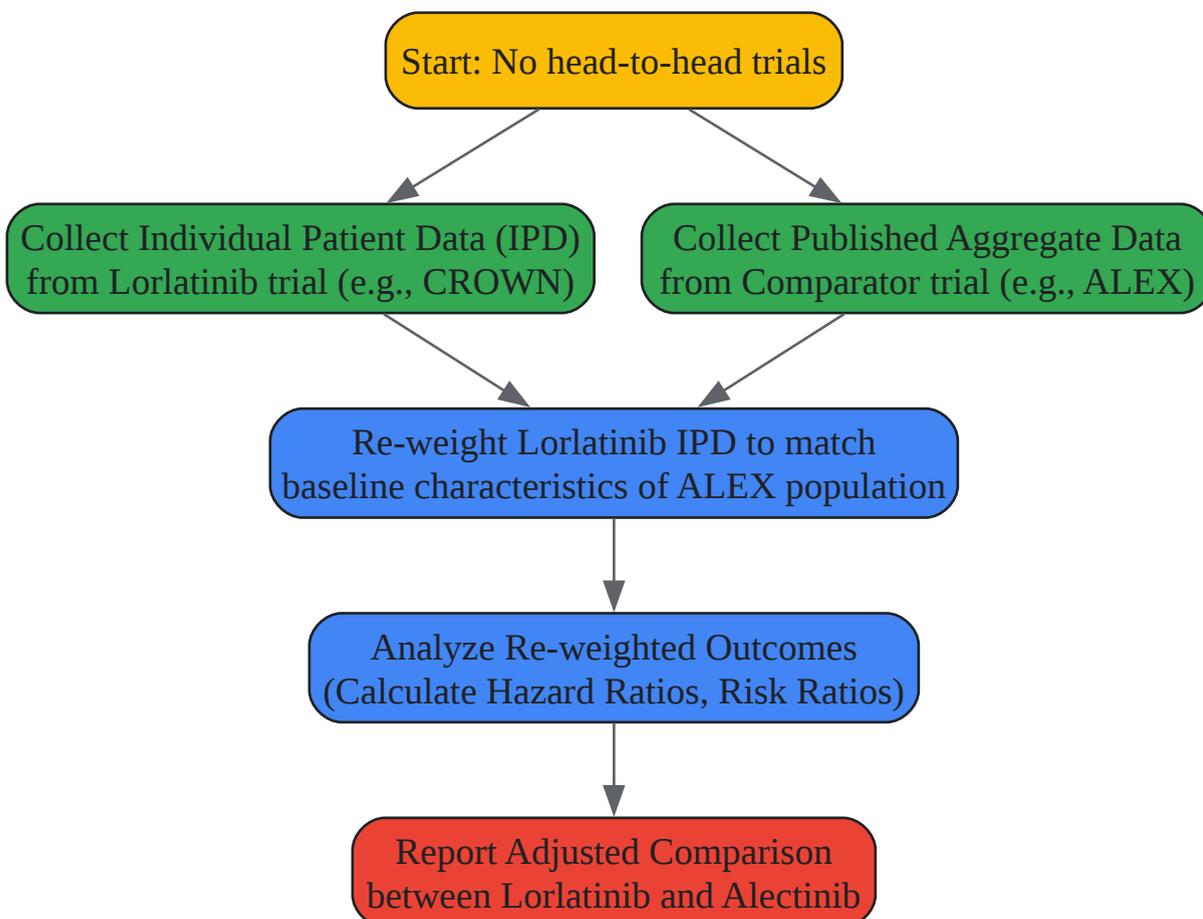
## Methodologies for Cross-Trial Comparison

Since no direct head-to-head trials between lorlatinib and second-generation ALK inhibitors exist, researchers use advanced statistical methods to make indirect comparisons. The supporting data in this guide

primarily come from:

- **Matching-Adjusted Indirect Comparisons (MAIC):** This is a validated statistical technique used to compare outcomes from different clinical trials. Researchers adjust patient-level data from one trial (e.g., CROWN for lorlatinib) to match the average baseline characteristics of patients in another trial (e.g., ALEX for alectinib). This balancing of effect modifiers (like age, sex, or brain metastasis status) allows for a more balanced comparison of treatment effects [2] [1].
- **Network Meta-Analysis (NMA):** This method uses a network of multiple clinical trials (e.g., all comparing against crizotinib) to generate indirect estimates of how two treatments would perform against each other, providing probability rankings for their efficacy and safety [3] [7].

The following diagram illustrates the workflow of a Matching-Adjusted Indirect Comparison, which was a key method used to generate the comparative data in this guide.



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## Key Takeaways for Professionals

In summary, for researchers and clinicians in the field:

- **Efficacy First:** The data robustly supports **lorlatinib as the most efficacious ALK TKI** for systemic and intracranial disease control in the first-line setting, offering unprecedented long-term PFS [6] [1] [4].
- **Safety Trade-off:** The choice to use lorlatinib involves a trade-off, as it carries a **higher burden of Grade  $\geq 3$  adverse events**, particularly hyperlipidemia and CNS effects, compared to alectinib [1] [4]. Proactive management of these AEs is essential.
- **Informed Decision-Making:** The absence of direct trials is bridged by sophisticated methodologies like MAIC and NMA. When evaluating this evidence, it is crucial to assess the similarity of the trial populations and the statistical adjustments applied [2] [1] [3].

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## References

1. Comparative Efficacy and Safety of Lorlatinib Versus ... [pubmed.ncbi.nlm.nih.gov]
2. A matching-adjusted indirect comparison of first-line ... [pubmed.ncbi.nlm.nih.gov]
3. Comparative Efficacy and Safety of Lorlatinib and Alectinib for ... [pmc.ncbi.nlm.nih.gov]
4. Long-term efficacy and improved overall survival of lorlatinib ... [tlcr.amegroups.org]
5. Efficacy and safety analysis of lorlatinib for ALK-positive ... [bmccancer.biomedcentral.com]
6. 5-Year Outcomes From the Phase III CROWN Study [pubmed.ncbi.nlm.nih.gov]
7. Comparison of lorlatinib, alectinib and brigatinib in ALK ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [lorlatinib acetate vs second-generation ALK inhibitors safety profile]. Smolecule, [2026]. [Online PDF]. Available at:

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